molecular formula C8H16N2O B12976345 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine

3-((1-Methylazetidin-3-yl)oxy)pyrrolidine

Cat. No.: B12976345
M. Wt: 156.23 g/mol
InChI Key: WFBBZZZNRKUUBO-UHFFFAOYSA-N
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Description

3-((1-Methylazetidin-3-yl)oxy)pyrrolidine: is a spiro heterocyclic compound, characterized by having two rings sharing the same atom—the quaternary spiro carbon. It falls into the class of spiro-azetidin-2-one derivatives. The inherent rigidity of spirocyclic compounds makes them intriguing for medicinal chemistry due to their promising biological activity .

Preparation Methods

Synthetic Routes:: Several synthetic approaches exist for constructing spiro-azetidin-2-one derivatives. One common method involves the formation of the azetidin-2-one ring, which has yielded life-saving antibiotics like penicillin and cephalosporins. The β-lactam ring, found in these compounds, serves as a versatile building block for synthesizing amino acids, alkaloids, and other biologically active entities .

Chemical Reactions Analysis

Reactivity:: The compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are scarce.

Common Reagents and Conditions::

Major Products:: The major products formed from reactions with 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine would depend on the specific reaction type and conditions. Further research is needed to elucidate these products.

Scientific Research Applications

Chemistry:: Researchers explore the compound’s potential as a building block for novel molecules due to its spirocyclic nature.

Biology and Medicine:: While direct applications are limited, spiro heterocycles often exhibit diverse biological and pharmacological activities. Further studies may uncover its therapeutic potential.

Industry:: The compound’s industrial applications remain an area of interest, especially in drug discovery and materials science.

Mechanism of Action

The precise mechanism by which 3-((1-Methylazetidin-3-yl)oxy)pyrrolidine exerts its effects remains unknown. Investigating its molecular targets and pathways is crucial for understanding its biological activity.

Comparison with Similar Compounds

Uniqueness::

3-((1-Methylazetidin-3-yl)oxy)pyrrolidine: stands out due to its spirocyclic structure and potential applications. Its distinct features set it apart from other compounds.

Similar Compounds:: While no direct analogs are mentioned, exploring related spiro heterocycles could provide valuable insights.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

3-(1-methylazetidin-3-yl)oxypyrrolidine

InChI

InChI=1S/C8H16N2O/c1-10-5-8(6-10)11-7-2-3-9-4-7/h7-9H,2-6H2,1H3

InChI Key

WFBBZZZNRKUUBO-UHFFFAOYSA-N

Canonical SMILES

CN1CC(C1)OC2CCNC2

Origin of Product

United States

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